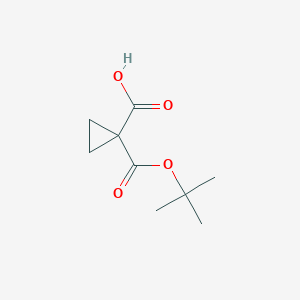

1-(Tert-butoxycarbonyl)cyclopropanecarboxylic acid

Overview

Description

1-(Tert-butoxycarbonyl)cyclopropanecarboxylic acid is a chemical compound that is part of a broader class of tert-butoxycarbonyl (Boc) protected molecules. These molecules are commonly used in organic synthesis, particularly in the protection of amino acids and other acid-sensitive functional groups during peptide synthesis. The Boc group serves as a temporary shield, preventing unwanted reactions at the protected site while allowing other transformations to occur elsewhere in the molecule.

Synthesis Analysis

The synthesis of compounds related to 1-(tert-butoxycarbonyl)cyclopropanecarboxylic acid involves various strategies. For instance, a Hofmann rearrangement mediated by trichloroisocyanuric acid was used to synthesize methyl-1-(tert-butoxycarbonylamino)-2-vinylcyclopropanecarboxylate, demonstrating the versatility of this approach in tolerating different functional groups . Additionally, the synthesis of all four stereoisomers of a related compound, 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid, was achieved by adjusting reaction conditions and using methods such as diastereomeric salt formation or chromatography on a chiral stationary phase . A scalable synthesis of another stereoisomer, (1R,3S,5R)-2-(tert-butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid, was also reported, highlighting the importance of controlling stereoselectivity in cyclopropanation steps .

Molecular Structure Analysis

The molecular structure of compounds within this class has been extensively studied. For example, the crystal and molecular structure of a derivative of 1-aminocyclopropanecarboxylic acid was determined by X-ray analysis, revealing the Z-configuration of the cyclopropane ring and the presence of intermolecular hydrogen bonds forming dimers and infinite chains . Similarly, the molecular and crystal structure of a tert-butyl Nalpha-tert-butoxycarbonyl-L-(S-trityl)cysteinate was analyzed, showing an extended, nearly all-trans C5 conformation stabilized by weak intermolecular bonding .

Chemical Reactions Analysis

Chemical reactions involving tert-butoxycarbonyl protected cyclopropanecarboxylates are diverse. Lithiated tert-butyl and 2,6-di(tert-butyl)-4-methylphenyl cyclopropanecarboxylates were reacted with various electrophiles to yield α-substituted esters, which could be further processed to carboxylic acids or reduced to cyclopropanemethanols . Moreover, the transfer hydro-tert-butylation of alkenes catalyzed by a boron Lewis acid was demonstrated using 3-tert-butyl-substituted cyclohexa-1,4-dienes, showcasing a novel method of incorporating tertiary alkyl groups into carbon frameworks .

Physical and Chemical Properties Analysis

Scientific Research Applications

Stereoselective Synthesis

Synthesis of Constrained Cyclopropane Analogue of Phenylalanine : It has been used in the enantiomerically pure synthesis of constrained cyclopropane analogues, aiding in the complete stereoselectivity of the cyclopropanation process and efficient transformations (Jiménez et al., 2001).

Synthesis of Enantiomers of trans-2-(Diphenylmethylideneamino)cyclopropanecarboxylic Acid : This compound was integral in the stereoselective synthesis of specific enantiomers, demonstrating its versatility in creating complex molecular structures (Meiresonne et al., 2012).

Novel Reagent Development

- Tert-Butyloxycarbonylation Reagent : It played a role in the development of a novel tert-butyloxycarbonylation reagent, which is significant for the chemoselective and high-yield reaction of acidic proton-containing substrates (Saito et al., 2006).

Crystal and Molecular Structure Analysis

- Conformational Analysis of Derivatives : Its derivatives have been analyzed for crystal and molecular structure, providing insights into the conformational aspects of such compounds, which is crucial for understanding molecular interactions and stability (Cetina et al., 2003).

Synthesis of Complex Molecules

Synthesis of Spirocyclopropanated Analogues : This compound was crucial in synthesizing spirocyclopropanated analogues of various molecules, showcasing its utility in creating structurally diverse compounds (Brackmann et al., 2005).

Cyclopropanation and Stereospecific Synthesis : It was used in the stereospecific synthesis of cyclopropane-based compounds, demonstrating its significance in facilitating complex chemical transformations (Koskinen & Muñoz, 1993).

Safety And Hazards

properties

IUPAC Name |

1-[(2-methylpropan-2-yl)oxycarbonyl]cyclopropane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O4/c1-8(2,3)13-7(12)9(4-5-9)6(10)11/h4-5H2,1-3H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSQXAHDYGFYONQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1(CC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Tert-butoxycarbonyl)cyclopropanecarboxylic acid | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-2-amine](/img/structure/B1320234.png)

![4-[(4-bromo-1H-pyrazol-1-yl)methyl]-5-methylisoxazole-3-carboxylic acid](/img/structure/B1320241.png)